molecular formula C6H3ClN2S B095853 4-Chlorothieno[3,2-d]pyrimidine CAS No. 16269-66-2

4-Chlorothieno[3,2-d]pyrimidine

Cat. No. B095853
CAS RN: 16269-66-2
M. Wt: 170.62 g/mol
InChI Key: TWTODSLDHCDLDR-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The core structure consists of a thieno[3,2-d]pyrimidine ring with a chlorine atom at the 4-position, which is a reactive site for further chemical modifications .

Synthesis Analysis

The synthesis of 4-chlorothieno[3,2-d]pyrimidine and its derivatives has been explored through different methodologies. One approach involves the reaction of 3-aminothiophene-2-carboxylate with phosphorus oxychloride, leading to chlorination and the formation of the desired chlorothienopyrimidine . Another method utilizes a Gewald reaction followed by pyrimidone formation, bromination, and chlorination, providing a scalable synthesis route . Additionally, AlCl3-induced (hetero)arylation of thienopyrimidine rings has been reported as a direct and efficient method to synthesize 4-substituted thieno[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of 4-chlorothieno[3,2-d]pyrimidine derivatives has been established through various techniques, including single-crystal X-ray diffraction. This has allowed for the unambiguous determination of the molecular geometry and confirmation of the substitution patterns on the thienopyrimidine core .

Chemical Reactions Analysis

4-Chlorothieno[3,2-d]pyrimidine serves as a versatile intermediate for further chemical transformations. Nucleophilic substitution reactions have been employed to replace the chlorine atom with various groups, such as alkynes, ethers, and amines, leading to a diverse array of thienopyrimidine derivatives . These reactions are often facilitated by catalysts like Pd/C-CuI-PPh3, which promote selective C-C bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorothieno[3,2-d]pyrimidine derivatives are influenced by the substituents attached to the thienopyrimidine ring. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and molecular docking studies have been used to predict and analyze the electronic properties, intermolecular interactions, and potential biological activities of these compounds . For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines, highlighting the importance of understanding these properties for drug design .

Scientific Research Applications

Anti-Inflammatory Agents

  • Field : Medicinal Chemistry
  • Application : Thienopyrimidines, including 4-Chlorothieno[3,2-d]pyrimidine, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods : Synthesis and anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been reported . Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations were performed to study the influence of the synthesized compounds .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Mycobacterium Tuberculosis bd Oxidase Inhibitors

  • Field : Medicinal Chemistry
  • Application : Thieno[3,2-d]pyrimidin-4-amines, a class of compounds that includes 4-Chlorothieno[3,2-d]pyrimidine, have been found to inhibit Mycobacterium tuberculosis bd oxidase .
  • Methods : The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 was studied in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .
  • Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only .

Antimicrobial and Antifungal Agents

  • Field : Medicinal Chemistry
  • Application : The thienopyrimidine scaffold is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Treatment of Viral Infections

  • Field : Medicinal Chemistry
  • Application : Thienopyrimidines have been used for the treatment of viral infections .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Treatment of Bone Diseases

  • Field : Medicinal Chemistry
  • Application : Thienopyrimidines have been used for the treatment of bone diseases including osteoporosis .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : Thienopyrimidines have been used as anticancer agents .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Parkinson’s Disease Treatment

  • Field : Medicinal Chemistry
  • Application : Thienopyrimidines have been used as adenosine A2A receptor antagonists for Parkinson’s disease .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Anti-HIV Agents

  • Field : Medicinal Chemistry
  • Application : Thienopyrimidines have been used as anti-HIV agents .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Immunosuppressive Agents

  • Field : Medicinal Chemistry
  • Application : Thienopyrimidines have been used as immunosuppressive agents .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTODSLDHCDLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370968
Record name 4-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[3,2-d]pyrimidine

CAS RN

16269-66-2
Record name 4-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorothieno[3,2-d]pyrimidine
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Synthesis routes and methods I

Procedure details

To a solution of DMF (170.3 μL, 2.2 mmol) and dichloroethane (1.2 mL) at 0° C. under N2, oxalyl chloride (279.2 mg, 3.2 mmol) is added slowly and stirred for 10 min. 3H-thieno[3,2-d]pyrimid-4-one (152.2 mg, 1.0 mmol) is added and refluxed for 5 h. The reaction mixture is poured into water and extracted with CH2Cl2. The organic layer is stripped under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine (140 mg, 82%) as a yellow solid. 1H NMR (DMSO) δ 9.05 (1H, s), 8.62 (1H, d, J=5 Hz), 7.79 (1H, d, J=5 Hz)
Name
Quantity
170.3 μL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
279.2 mg
Type
reactant
Reaction Step One
Quantity
152.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of (COCl)2 (7.33 mL, 84.11 mmol) in anhydrous (CH2Cl)2 (20 mL) at 0° C. under nitrogen was added DMF (4.47 mL, 57.18 mmol). After 20 min a solution of thieno[3,2-d]pyrimidin-4(3H)-one (19) (4 g, 26.28 mmol) in anhydrous (CH2Cl)2 (5 mL added drop wise to the reaction mixture which was stirred for 20 min at 0° C., warmed to room temperature over another 20 min, heated at 80° C. for 1.5 hours, and cooled to room temperature. Finally, the reaction mixture was poured into water and extracted with DCM. The extract was washed sequentially with water, brine, dried over Na2SO4, filtered and evaporated to afford the title compound 20 (4.36 g, 97% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ(ppm): 9.02 (s, 1H), 8.59 (d, J=5.2 Hz, 1H), 7.75 (d, J=5.2 Hz, 1H).
Quantity
7.33 mL
Type
reactant
Reaction Step One
Name
Quantity
4.47 mL
Type
reactant
Reaction Step One
[Compound]
Name
(CH2Cl)2
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
(CH2Cl)2
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

The title compound was made in a similar way as that of the compound of example 80, from 3-(1-aminoethyl)-4-(5-(morpholinomethyl)thiophen-2-yl)-1H-isochromen-1-one dihydrochloride (Intermediate E3, 80 mg, 0.180 mmol) and 4-chlorothieno[3,2-d]pyrimidine (43.1 mg, 0.253 mmol) to give the title compound (52 mg, 53.3%) as yellowish solid.
Name
Intermediate E3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3H-thieno[3,2-d]pyrimid-4-one (3, 2.7 g, 18 mmol) in phosphorus oxychloride (18 mL) under N2 was heated at reflux for 1 hour. The resulting solution was allowed to cool to room temperature and then poured into a saturated aqueous solution of sodium bicarbonate to neutralize. The aqueous mixture was extracted with diethyl ether. The organic layer was washed with water followed by saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and the solvent evaporated under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine (2.9 g, 97% yield) as a white solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
HN Hafez, AR El-Gazzar - Acta Pharmaceutica, 2017 - hrcak.srce.hr
3-Methyl-6-phenyl-2-thioxo-2, 3-dihydro-thieno [3, 2-d] pyrimidin-4 (1H)-one (2), on treatment with phosphorous oxychoride, affored 4-chloro-3-methyl-6-phenyl-thieno [3, 2-d] pyrimidine…
Number of citations: 7 hrcak.srce.hr
MI Crespo, L Pagès, A Vega, V Segarra… - Journal of medicinal …, 1998 - ACS Publications
A common pharmacophore for compounds structurally related to nitraquazone has been derived. Using this pharmacophore, new structures have been designed, synthesized, and …
Number of citations: 115 pubs.acs.org
S Bodige, P Ravula, KC Gulipalli… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: Phosphatidylinositol-3-kinase α (PI3Kα) is a ubiquitous intracellular enzyme, mainly involved in intracellular signaling pathways, promotes cellular growth, proliferation, …
Number of citations: 9 www.ingentaconnect.com
R Romagnoli, F Prencipe, P Oliva… - Journal of Medicinal …, 2019 - ACS Publications
The clinical evidence for the success of tyrosine kinase inhibitors in combination with microtubule-targeting agents prompted us to design and develop single agents that possess both …
Number of citations: 33 pubs.acs.org
JS Disch, G Evindar, CH Chiu, CA Blum… - Journal of medicinal …, 2013 - ACS Publications
The sirtuins SIRT1, SIRT2, and SIRT3 are NAD + dependent deacetylases that are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders…
Number of citations: 199 pubs.acs.org
J Peng, W Lin, D Jiang, S Yuan… - Journal of Combinatorial …, 2007 - ACS Publications
A focused kinase library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues is readily prepared via solution-phase parallel synthesis. This strategy relies on a key cyclization of a 3-…
Number of citations: 25 pubs.acs.org
SM Hopfner, BS Lee, NP Kalia, MJ Miller… - RSC Medicinal …, 2021 - pubs.rsc.org
Cytochrome bd oxidase (Cyt-bd) is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism. …
Number of citations: 17 pubs.rsc.org
P Soares, HJC Froufe, R Abreu… - 2nd Iberic Meeting …, 2011 - bibliotecadigital.ipb.pt
Angiogenesis is a requirement for tumor growth and metastasis and occurs through several signalling pathways. One key pathway that initiates proliferation and migration of endothelial …
Number of citations: 4 bibliotecadigital.ipb.pt
MJRP Queiroz, D Peixoto, P Soares… - … Biology and Drug …, 2012 - bibliotecadigital.ipb.pt
A number of thienopyrimidines derivatives have shown potent YEGFR2 (Vascular Endothelium Growth Factor Receptor2) inhibition activity [ 1]. YEGF is a surrogate marker of …
Number of citations: 3 bibliotecadigital.ipb.pt
W Kemnitzer, N Sirisoma, C May, B Tseng… - Bioorganic & medicinal …, 2009 - Elsevier
We report the discovery of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine (2a) as an apoptosis inducer using our proprietary cell- and caspase-based …
Number of citations: 62 www.sciencedirect.com

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